The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. It features a tetrazole ring, which is known for its biological activity, and a pyridazine moiety that contributes to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 373.44 g/mol.
This compound belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the tetrazole and pyridazine rings enhances its potential as a pharmacophore in drug development.
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide can be achieved through several methodologies. Common approaches include:
A typical synthetic route may involve:
The compound's structure includes:
The InChI Key for this compound is LRUVTIWJLXMEKB-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3
. This data aids in identifying and modeling the compound in computational studies.
The compound may participate in various chemical reactions typical for thiazole and tetrazole derivatives, including:
Reactions can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing for structural confirmation and purity assessment.
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. The tetrazole moiety can mimic carboxylic acids, facilitating binding to target sites.
Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain kinases, potentially indicating a pathway for further research into this compound's therapeutic applications .
Thermal analysis methods such as Differential Scanning Calorimetry (DSC) may be used to evaluate thermal stability, while High Performance Liquid Chromatography (HPLC) can assess purity.
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: